molecular formula C14H17NO6S B11819794 Diethyl 2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate

Diethyl 2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate

Cat. No.: B11819794
M. Wt: 327.35 g/mol
InChI Key: WJWNHUSQPKHOIB-UHFFFAOYSA-N
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Description

Diethyl 2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate (CAS: 2007931-02-2) is an organic compound with the molecular formula C₁₄H₁₇NO₆S and a molecular weight of 327.35 g/mol . Its structure features:

  • A thiophene ring substituted with a methoxycarbonyl group at the 4-position.
  • An amino group linking the thiophene to a but-2-enedioate moiety.
  • Two ethyl ester groups on the but-2-enedioate backbone.

Synonyms for this compound include diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)fumarate and AS-72136 .

Properties

Molecular Formula

C14H17NO6S

Molecular Weight

327.35 g/mol

IUPAC Name

diethyl 2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate

InChI

InChI=1S/C14H17NO6S/c1-4-20-12(16)6-10(14(18)21-5-2)15-11-8-22-7-9(11)13(17)19-3/h6-8,15H,4-5H2,1-3H3

InChI Key

WJWNHUSQPKHOIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C(=O)OCC)NC1=CSC=C1C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate typically involves multi-step organic reactions. One common method includes the reaction of diethyl but-2-enedioate with 4-methoxycarbonylthiophen-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Diethyl 2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism by which Diethyl 2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would be elucidated through detailed studies involving techniques like molecular docking and biochemical assays.

Comparison with Similar Compounds

Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate

Key Differences :

Feature Target Compound Pyrimidine Analog
Heterocycle Thiophene (aromatic, sulfur-containing) Pyrimidine (nitrogen-containing)
Linkage Amino group Thioether
Ester Groups Diethyl esters Single ethyl ester
Reactivity Conjugated diene for cycloaddition Thietan ring (strain-driven reactivity)

Its pyrimidine core could also enable hydrogen bonding via nitrogen atoms, unlike the sulfur-dominated thiophene .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

Structure and Use :

  • Core: Triazine ring substituted with methoxy/methyl groups.
  • Functional groups: Sulfonylurea bridge and methyl/ethyl esters .
  • Examples: Metsulfuron methyl (CAS: 74223-64-6), used as a herbicide .

Key Differences :

Feature Target Compound Sulfonylurea Herbicides
Heterocycle Thiophene Triazine
Functional Groups Amino, but-2-enedioate Sulfonylurea, sulfonamide
Applications Undocumented (potential agrochemical) Established herbicidal activity
Molecular Weight 327.35 g/mol ~400–450 g/mol (e.g., metsulfuron methyl)

The sulfonylureas’ triazine-sulfonylurea architecture confers herbicidal activity by inhibiting acetolactate synthase (ALS) in plants. While the target compound lacks a sulfonylurea group, its diethyl esters and heterocyclic core suggest possible utility in agrochemical design, albeit through distinct mechanisms .

Biological Activity

Diethyl 2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate, also known as a thiophene derivative, is a synthetic organic compound with potential applications in medicinal chemistry and material science. The compound's unique structure, characterized by a butenedioate moiety and a thiophene ring, suggests various biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C14H17NO4SC_{14}H_{17}NO_{4}S with a molecular weight of approximately 299.36 g/mol. This compound features a diethyl ester functional group and an amino group linked to a thiophene ring with a methoxycarbonyl substituent, contributing to its diverse chemical interactions and potential biological activities .

Structural Features

FeatureDescription
Molecular FormulaC14H17NO4SC_{14}H_{17}NO_{4}S
Molecular Weight299.36 g/mol
Functional GroupsDiethyl ester, amino group, methoxycarbonyl, thiophene ring

Research indicates that compounds like this compound may exhibit various biological activities through several mechanisms:

  • Antioxidant Activity : Thiophene derivatives are known for their ability to scavenge free radicals, potentially reducing oxidative stress in biological systems.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial and fungal strains, suggesting potential applications in antimicrobial therapies.
  • Anti-inflammatory Effects : The structural components may influence inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Antioxidant Activity

A study evaluating the antioxidant properties of thiophene derivatives demonstrated that compounds with similar structures effectively reduced lipid peroxidation and increased the activity of antioxidant enzymes in vitro. This suggests that this compound could have significant protective effects against oxidative damage.

Antimicrobial Efficacy

In another study, derivatives of thiophene were tested against common pathogens. Results indicated that certain analogs exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, its structural similarity suggests it may share these antimicrobial properties .

Anti-inflammatory Potential

Research has also explored the anti-inflammatory properties of thiophene-containing compounds. In vivo studies showed that these compounds could significantly reduce markers of inflammation in animal models of arthritis. This highlights the potential for this compound to be developed as an anti-inflammatory agent.

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